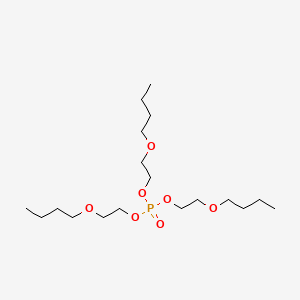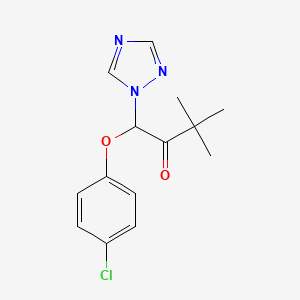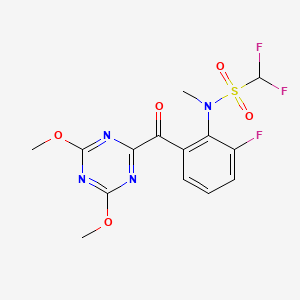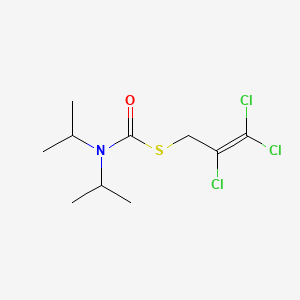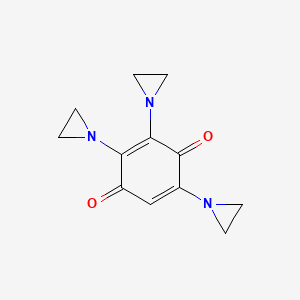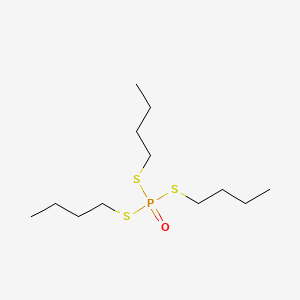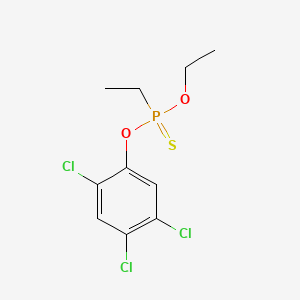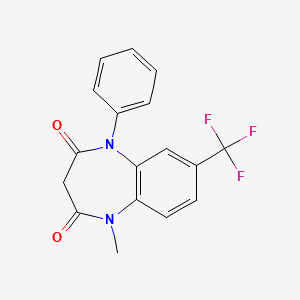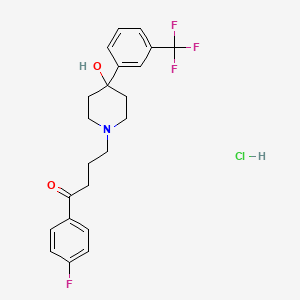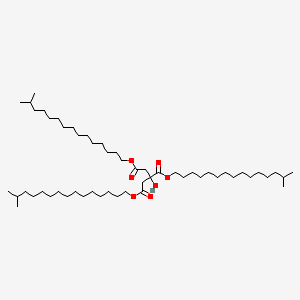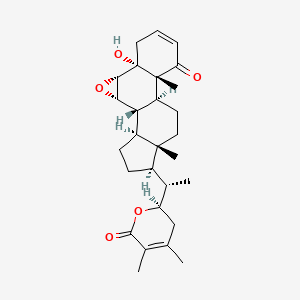
Withanolide B
Overview
Description
Synthesis Analysis
The biosynthesis of withanolides, including Withanolide B, involves the action of cytochrome P450 (CYP450) enzymes . Three transcriptome-mined CYP450 genes (WsCYP749B1, WsCYP76, and WsCYP71B10) exhibited induced expression in response to methyl jasmonate treatment, indicating their role in secondary metabolism . Silencing and overexpression of these WsCYP450s resulted in differential modulation in the accumulation of certain withanolides in W. somnifera leaves .Molecular Structure Analysis
Withanolide B has a molecular formula of C28H38O5 . A classic withanolide is defined as a highly oxygenated C28 ergostane-type steroid characterized by a C22-hydroxy-C26-oic acid δ-lactone in the nine-carbon side chain . The 13C NMR γ-gauche effect method is more convenient and reliable than the traditional approach to probe the orientation of the hydroxy substituent .Physical And Chemical Properties Analysis
Withanolide B has a molecular weight of 454.6 g/mol . It is a highly oxygenated natural product, and the oxidation at various sites of the skeleton is responsible for the structural variations in different classes of withanolides .Scientific Research Applications
Anti-Cancer Activity
Withanolide B has been found to exhibit in vivo anti-cancer activity against pancreatic cancer by inhibiting Hsp90 chaperone activity . It also shows potential as an effective agent to protect against skin carcinoma induced by UV-B .
Anti-Inflammatory Properties
Withanolides, including Withanolide B, are known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Bacterial Activity
Withanolide B has demonstrated anti-bacterial activity . This suggests potential applications in combating bacterial infections.
Anti-Leishmaniasis Activity
Withanolides have been found to exhibit anti-leishmaniasis activity . Leishmaniasis is a disease caused by parasites of the Leishmania type.
Neuroprotective Effects
Withanolide B has been observed to possess neuroprotective effects against β-amyloid and HIV-1Ba-L (clade B) induced neuro-pathogenesis . This suggests potential applications in the treatment of neurodegenerative disorders.
Hepatoprotective Properties
Withanolides, including Withanolide B, have been found to have hepatoprotective properties . This suggests potential applications in the protection of the liver from damage or disease.
Anti-Arthritic Activity
Withanolide B has been found to have anti-arthritic activity . This suggests potential applications in the treatment of arthritis.
Cognitive Function Improvement
Withanolide B has been found to improve cognitive function in the elderly and aid recovery from neurodegenerative disorders . This suggests potential applications in the treatment of cognitive decline associated with aging.
Future Directions
Withanolides, including Withanolide B, have shown promising therapeutic potential, particularly in the treatment of various diseases such as inflammation, tumour, stress, and rheumatism . Future research could focus on further elucidating the biosynthetic pathways, improving the synthetic methodologies, and exploring the pharmacokinetics and pharmacodynamics of these compounds . Additionally, more in-depth studies on the molecular mechanisms of action and potential therapeutic applications of Withanolide B are warranted .
properties
IUPAC Name |
(1S,2S,4S,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-14-13-20(32-25(30)15(14)2)16(3)17-8-9-18-22-19(10-12-26(17,18)4)27(5)21(29)7-6-11-28(27,31)24-23(22)33-24/h6-7,16-20,22-24,31H,8-13H2,1-5H3/t16-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVDTFJUUJBLP-MBMSZCMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205575 | |
| Record name | Withanolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Withanolide B | |
CAS RN |
56973-41-2 | |
| Record name | Withanolide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56973-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Withanolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Withanolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α,6α,7α,22R)-6,7-Epoxy-5,22-dihydroxy-1-oxo-ergosta-2,24-dien-26-oic acid δ-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WITHANOLIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YU877VU8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the precise mechanisms of action can vary depending on the target, Withanolide B has been shown to interact with various proteins and signaling pathways. For instance, in silico studies suggest that Withanolide B exhibits high binding affinity for the catalytic domain of Poly (ADP-ribose) polymerase-1 (PARP-1), potentially inhibiting its overactivation and subsequent neuronal cell death. [] Similarly, computational models suggest Withanolide B could act as an antistress agent by stably associating with the active site of the nociceptin receptor. [] Additionally, research indicates Withanolide B promotes osteogenic differentiation of human bone marrow mesenchymal stem cells via ERK1/2 and Wnt/β-catenin signaling pathways. [] Further research is needed to fully elucidate the specific interactions and downstream consequences of Withanolide B on various targets.
A: Withanolide B's structure has been determined through spectroscopic analyses, including IR, MS, and NMR (1D and 2D). [, ]
A: While specific studies on the material compatibility of Withanolide B are limited in the provided research, its stability has been investigated in the context of formulation and analytical method development. One study explored the stability of Withanolide B in Withania somnifera root extract during a pharmacokinetic study in rats, highlighting the need for careful method development and validation to ensure accurate quantification. []
ANone: The provided research does not focus on Withanolide B's potential catalytic properties. Instead, the studies primarily investigate its biological activities and potential therapeutic applications.
A: Computational approaches play a crucial role in understanding Withanolide B's interactions and predicting its potential as a therapeutic agent. For example, molecular docking simulations have been used to investigate its binding affinity to targets like PARP-1 [], human catechol-O-methyltransferase (COMT) [], and the nociceptin receptor []. These studies provide valuable insights into the potential mechanisms of action and guide the development of Withanolide B as a potential therapeutic agent.
ANone: The provided research does not explicitly address SHE regulations specific to Withanolide B. As a natural product with potential pharmaceutical applications, its development and manufacturing would need to adhere to relevant safety and regulatory guidelines.
A: Research on the PK/PD profile of Withanolide B is currently limited. One study explored the pharmacokinetic properties of Withanoside B after intragastric administration in guinea pigs, but similar studies in humans are lacking. [] Further investigations, potentially using human intestinal epithelial cell models like Caco-2, are needed to thoroughly evaluate Withanolide B's absorption, distribution, metabolism, excretion, and in vivo activity.
ANone: Several studies demonstrate the in vitro and in vivo efficacy of Withanolide B in various contexts:
- In vitro: Withanolide B inhibits PARP-1 activity, potentially offering neuroprotection. [] It also shows potential as a COMT inhibitor, which could enhance L-DOPA therapy for Parkinson's disease. [] Additionally, it promotes osteogenic differentiation in human bone marrow mesenchymal stem cells. []
ANone: The provided research does not offer insights into Withanolide B resistance or cross-resistance mechanisms. Future studies could explore potential resistance development and its implications for long-term therapeutic use.
ANone: While considered a natural product, comprehensive toxicology studies on Withanolide B are limited in the provided research. As with any potential therapeutic agent, thorough safety evaluations are crucial before clinical use.
ANone: The provided research does not delve into specific drug delivery or targeting strategies for Withanolide B. This area presents an opportunity for future research to enhance its therapeutic efficacy and target specific tissues or cells.
ANone: The research papers do not mention specific biomarkers or diagnostics associated with Withanolide B's efficacy or potential adverse effects. This is an area that warrants further investigation to personalize treatment strategies and monitor patient response.
ANone: Several analytical techniques are employed to characterize and quantify Withanolide B:
- High-Performance Thin Layer Chromatography (HPTLC): This technique allows for the separation and quantification of Withanolide B in Withania somnifera extracts. Researchers have developed and validated HPTLC methods for this purpose. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry, is widely used to analyze Withanolide B in plant extracts and formulations. [, ]
- Ultra-High Performance Liquid Chromatography (UHPLC): This advanced chromatographic technique enables rapid and efficient separation of Withanolide B and other withanolides, often coupled with photodiode array detection (PDA) or tandem mass spectrometry (MS/MS). [, ]
- Spectroscopic Techniques: Spectroscopic methods like IR, MS, and NMR (1D and 2D) are essential for structural elucidation and characterization of Withanolide B. [, , ]
ANone: The provided research focuses primarily on Withanolide B's biological activity and potential therapeutic applications, without addressing its environmental impact or degradation pathways. Further research is needed to assess its potential effects on the environment and develop strategies to mitigate any negative impacts.
A: Analytical methods, particularly chromatographic techniques like HPTLC and HPLC, employed for Withanolide B analysis undergo rigorous validation procedures. Researchers typically evaluate various performance parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, , ] These validation steps ensure the reliability and reproducibility of the analytical data generated for Withanolide B quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




